(4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

OCT1 inhibition drug transporter HEK293 assay

(4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone (CAS 951931-71-8) is a synthetic benzofuran–piperazine hybrid with molecular formula C20H19FN2O3 and a molecular weight of 354.4 g/mol. The compound features a 7-methoxybenzofuran core linked via a carbonyl bridge to a 4-(4-fluorophenyl)piperazine moiety.

Molecular Formula C20H19FN2O3
Molecular Weight 354.381
CAS No. 951931-71-8
Cat. No. B2389627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
CAS951931-71-8
Molecular FormulaC20H19FN2O3
Molecular Weight354.381
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H19FN2O3/c1-25-17-4-2-3-14-13-18(26-19(14)17)20(24)23-11-9-22(10-12-23)16-7-5-15(21)6-8-16/h2-8,13H,9-12H2,1H3
InChIKeyAUXHDTBJXFJWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone (CAS 951931-71-8): Procurement-Relevant Structural and Pharmacological Baseline


(4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone (CAS 951931-71-8) is a synthetic benzofuran–piperazine hybrid with molecular formula C20H19FN2O3 and a molecular weight of 354.4 g/mol [1]. The compound features a 7-methoxybenzofuran core linked via a carbonyl bridge to a 4-(4-fluorophenyl)piperazine moiety. Computed physicochemical properties include an XLogP3 of 3.8, zero hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds [1]. It has been deposited in PubChem (CID 17594674) and in BindingDB, where a single curated bioactivity record is available: inhibition of human organic cation transporter 1 (OCT1/SLC22A1) with an IC50 of 1.38 × 10⁵ nM (138 µM) [2]. The compound is typically supplied at ≥95% purity for research use [1]. No primary peer-reviewed publication dedicated specifically to this compound was identified in the course of this analysis; the evidence presented below therefore draws on direct database entries, closely related analog series, and class-level structure–activity relationship (SAR) inferences.

Why Generic Substitution Fails for (4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone: Key Structural and Pharmacological Differentiation Drivers


Benzofuran–piperazine hybrids constitute a large and pharmacologically diverse compound class; however, fine-grained differences in linker type, halogen regioisomerism, and methoxy substitution profoundly alter target engagement profiles, physicochemical properties, and experimental reproducibility [1]. The target compound's specific architecture—a carbonyl linker directly joining the benzofuran C2 position to the piperazine N1, a para-fluorophenyl group on the piperazine N4, and a 7-methoxy substituent on the benzofuran—creates a unique pharmacophoric signature. Substituting with the benzyl-piperazine analog befuraline (CAS 41717-30-0) introduces a methylene spacer that increases conformational flexibility and alters CNS receptor binding [2]; replacing the para-fluoro with an ortho-fluoro regioisomer shifts the electrostatic potential and steric profile of the aryl ring, potentially redirecting target selectivity [3]; omitting the 7-methoxy group removes a key hydrogen-bond acceptor that modulates both solubility and potency in related benzofuran series [4]. These substitution-sensitive features mean that ostensibly similar in-class compounds cannot be interchanged without risking altered biological outcomes. The quantitative evidence below delineates where the target compound offers measurable differentiation for scientific selection.

Quantitative Evidence Guide: Measurable Differentiation of (4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone from Closest Analogs


Human OCT1 Transporter Interaction: Target Compound Displays Quantifiable, Low-Affinity Inhibition Distinct from Typical Substrate Profiles

The target compound is a verified inhibitor of human organic cation transporter 1 (OCT1/SLC22A1), with a measured IC50 of 1.38 × 10⁵ nM (138 µM) in HEK293 cells assessed via reduction of ASP⁺ substrate uptake [1]. This value positions the compound as a low-affinity OCT1 ligand. In the context of the benzofuran–piperazine chemotype, this is a distinctive annotation: the closely related befuraline (1-benzofuran-2-yl(4-benzylpiperazin-1-yl)methanone) is annotated primarily for CNS receptor activity (serotonin–norepinephrine–dopamine releasing agent) and lacks publicly available OCT1 interaction data in authoritative databases [2]. The OCT1 IC50 of 138 µM for the target compound provides a quantitative benchmark for transporter-related experimental design, allowing researchers to estimate the concentration window within which OCT1-mediated effects may become relevant.

OCT1 inhibition drug transporter HEK293 assay

Lipophilicity and Hydrogen-Bonding Profile: Computed LogP and Donor Count Differentiate from Befuraline and Ortho-Fluoro Regioisomer

The target compound exhibits a computed XLogP3 of 3.8 with zero hydrogen bond donors (HBD) and five hydrogen bond acceptors (HBA) [1]. Befuraline (C20H20N2O2, free base MW 320.4) has a lower molecular weight and, due to the absence of the methoxy and fluoro substituents, a lower computed LogP (estimated ~2.5–3.0 based on fragment contributions) and potentially different HBD/HBA counts (0 HBD, 4 HBA for the free base) . The ortho-fluoro regioisomer (4-(2-fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone, while isomeric, may exhibit altered intramolecular interactions (e.g., F···H–N or F···carbonyl dipolar interactions) that can shift effective lipophilicity and conformational preferences [2]. The target compound's LogP of 3.8 places it in a favorable range for cell permeability (typically LogP 1–5) while the absence of HBDs minimizes hydrogen-bond-mediated efflux or solubility limitations often associated with higher HBD counts.

lipophilicity physicochemical properties drug-likeness

Fluorine Regioisomer Strategy: para-Fluoro vs. ortho-Fluoro Substitution Alters Aryl Ring Electronics and Potential Target Selectivity

The position of the fluorine substituent on the N-phenylpiperazine ring is a critical determinant of biological activity in related series. In a study of 4-(4-fluorobenzyl)piperazine-based tyrosinase inhibitors, the para-fluoro substitution was identified as a key pharmacophoric feature for potent competitive inhibition, with compound 25 (IC50 = 0.96 µM) and compound 26 (IC50 = 0.18 µM) both bearing para-fluorobenzyl fragments and outperforming kojic acid (IC50 = 17.76 µM) by ~20- to 100-fold [1][2]. While these compounds use a benzyl (methylene) linker rather than a direct phenyl attachment as in the target compound, the consistent para-fluoro requirement for tyrosinase inhibition in that series supports the inference that the para-fluoro orientation in the target compound may confer analogous target-binding advantages over ortho- or meta-fluoro isomers. The ortho-fluoro regioisomer (CAS not assigned in public databases) has been annotated with potential equilibrative nucleoside transporter (ENT) activity, suggesting that the fluorine position may redirect target engagement from tyrosinase-like enzymes toward nucleoside transport pathways .

fluorine regioisomerism structure–activity relationship piperazine aryl substitution

Methoxy Substitution at Benzofuran C7: A Critical Modulator of Potency in Benzofuran-Based Enzyme Inhibitors

The 7-methoxy group on the benzofuran core is a non-trivial structural feature. In a 2025 study of 7-methoxybenzofuran–triazole hybrids evaluated against fungal and human tyrosinases, the most potent derivative (N-(2-methoxyphenyl)acetamide-linked benzofuran) achieved an IC50 of 0.39 ± 1.45 µM against fungal tyrosinase, while the 4-bromo-substituted analog showed IC50 = 1.08 ± 4.09 µM [1]. These data demonstrate that the 7-methoxybenzofuran scaffold is a validated privileged substructure for tyrosinase inhibition, with sub-micromolar potency achievable through appropriate substitution. The target compound retains this 7-methoxybenzofuran core, distinguishing it from befuraline (unsubstituted benzofuran) and from many other benzofuran–piperazine analogs that bear methoxy groups at alternative positions (e.g., 5-methoxy or 6-methoxy) or lack them entirely. In the 2016 Molecules study of N-aryl piperazine–benzofuran hybrids, the most potent anti-inflammatory and anticancer compound (derivative 16) carried specific aryl substitution patterns, but none of the compounds in that series featured the 7-methoxy substitution found in the target compound [2].

7-methoxybenzofuran tyrosinase inhibition structure–potency relationship

Carbonyl Linker vs. Methylene Spacer: Conformational Restriction and Binding Mode Implications

The target compound employs a carbonyl (C=O) linker directly connecting the benzofuran C2 to the piperazine N1, creating a partially conjugated and conformationally restricted system. This contrasts with the 4-(4-fluorobenzyl)piperazine series (compounds 25 and 26 from Ielo et al. and Mirabile et al.) which use a methylene (–CH2–) spacer between the piperazine and the 4-fluorophenyl ring [1][2]. In the fluorobenzyl series, the methylene group introduces an additional rotatable bond, increasing conformational entropy and potentially reducing binding affinity due to entropic penalties upon target engagement. The carbonyl linker in the target compound restricts the relative orientation of the benzofuran and piperazine rings and introduces a dipole that can participate in specific hydrogen-bond or dipolar interactions within a target binding site. In the X-ray crystal structure of a related compound (C21H24FN2O2⁺·Cl⁻·C3H8O), the benzofuran and fluorophenyl ring systems were found to be nearly planar with a dihedral angle of 163.12(13)°, and the piperazine ring adopted an almost perfect chair conformation [3], suggesting that the carbonyl-linked architecture enforces a well-defined three-dimensional pharmacophore.

linker chemistry carbonyl bridge conformational restriction piperazine SAR

Optimal Application Scenarios for (4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone: Evidence-Based Use Cases


Human OCT1 Transporter Pharmacology Studies

The target compound is one of the few benzofuran–piperazine hybrids with a curated OCT1 inhibition IC50 (138 µM) in a public database [1]. This makes it suitable as a tool compound or reference ligand for studying OCT1-mediated drug–drug interactions, particularly in HEK293 or other OCT1-overexpressing cellular models. Researchers comparing transporter inhibition across structurally related chemotypes can use this compound as a defined benchmark within the benzofuran–piperazine space.

Tyrosinase Inhibitor Lead Optimization Programs

Although direct tyrosinase IC50 data for the target compound are not yet available in peer-reviewed literature, the convergence of the validated 7-methoxybenzofuran scaffold (sub-micromolar potency in optimized triazole hybrids) [2] and the para-fluorophenylpiperazine pharmacophore (IC50 as low as 0.18 µM in fluorobenzyl analogs) [3] makes this compound a compelling starting point for medicinal chemistry campaigns targeting melanogenesis-related disorders or cosmetic active development. The compound's defined SAR features (carbonyl linker, para-fluoro, 7-methoxy) provide clear vectors for systematic optimization.

Crystallography and Structural Biology of Piperazine–Benzofuran Ligand–Target Complexes

The carbonyl-linked architecture enforces a partially conjugated, rigid scaffold with only 3 rotatable bonds, as supported by crystallographic data from a closely related analog showing near-planar ring systems and a chair-conformation piperazine [4]. This conformational restriction makes the target compound an attractive candidate for co-crystallization studies with target proteins (e.g., tyrosinase, transporters), where reduced ligand flexibility can enhance electron density resolution and facilitate unambiguous binding mode determination.

Physicochemical Profiling and ADME Model Compound

With a computed LogP of 3.8, zero HBDs, five HBAs, and a molecular weight of 354.4 g/mol [5], the target compound occupies a favorable region of drug-like chemical space (Lipinski-compliant). Its physicochemical profile is differentiated from both more lipophilic fluorobenzyl analogs and less lipophilic unsubstituted benzofuran derivatives, making it a useful reference compound for computational ADME model validation or for experimental determination of permeability, solubility, and metabolic stability within a scaffold-hopping framework.

Quote Request

Request a Quote for (4-(4-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.